![molecular formula C11H13NO2S2 B2525345 8-(Thiophen-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-en CAS No. 1797286-83-9](/img/structure/B2525345.png)
8-(Thiophen-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-en
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Thiophene-2-sulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound featuring a bicyclic structure with a thiophene sulfonyl group
Wissenschaftliche Forschungsanwendungen
8-(Thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Wirkmechanismus
Target of Action
The primary targets of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, the targets could be related to these biological pathways.
Mode of Action
The exact mode of action of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Thiophene derivatives are known to interact with various biological targets to exert their effects . The specific interactions would depend on the exact structure of the derivative and the target molecule.
Biochemical Pathways
The biochemical pathways affected by 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Given the known biological activities of thiophene derivatives, it can be inferred that the compound may affect pathways related to inflammation, microbial growth, hypertension, and atherosclerosis .
Result of Action
The molecular and cellular effects of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Based on the known biological activities of thiophene derivatives, it can be inferred that the compound may have effects at the molecular and cellular level that contribute to its anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32One common method involves an intramolecular Diels-Alder reaction followed by regioselective cleavage of the tricyclic intermediate . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiophene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octane: Shares the bicyclic core structure but lacks the thiophene sulfonyl group.
8-Oxabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure, leading to different reactivity and applications.
Uniqueness
8-(Thiophene-2-sulfonyl)-8-azabicyclo[321]oct-2-ene is unique due to the presence of the thiophene sulfonyl group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
8-thiophen-2-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S2/c13-16(14,11-5-2-8-15-11)12-9-3-1-4-10(12)7-6-9/h1-3,5,8-10H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLVOBKJHDBJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
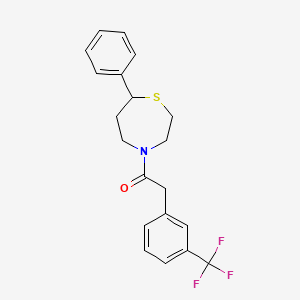
![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)
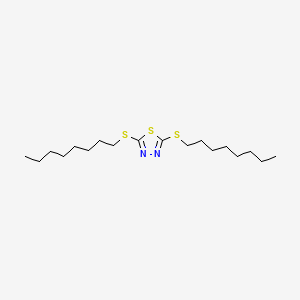
![[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate](/img/structure/B2525268.png)
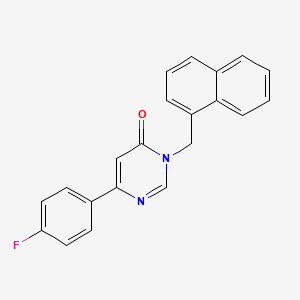
![(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2525270.png)
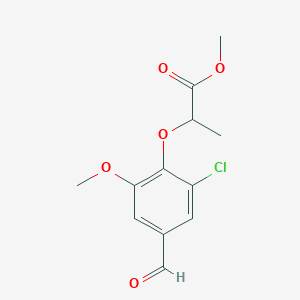

![3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2525277.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)

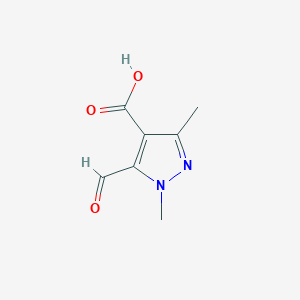
![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2525283.png)
![5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2525284.png)
